molecular formula C8H12N2O2 B12082701 Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B12082701
M. Wt: 168.19 g/mol
InChI Key: TVAJBSKAIYSUIT-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-isopropyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Pyrazole-3-carboxylic acid derivatives.

    Reduction: Methyl 4-isopropyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-isopropyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-pyrazole-3-carboxylate
  • 4-Isopropyl-1H-pyrazole-3-carboxylic acid
  • Methyl 4-isopropyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-isopropyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 4-position and the ester group at the 3-position makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 4-propan-2-yl-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10-7(6)8(11)12-3/h4-5H,1-3H3,(H,9,10)

InChI Key

TVAJBSKAIYSUIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(NN=C1)C(=O)OC

Origin of Product

United States

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